molecular formula C22H24N2O2 B7717491 N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide

Cat. No. B7717491
M. Wt: 348.4 g/mol
InChI Key: FFPLFTVKWFVODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as DMABNQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that has been used in a wide range of applications, including drug development, dye production, and as a precursor for other chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves the inhibition of the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer cells. By inhibiting Bcl-2, N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide promotes the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to have anti-inflammatory and antioxidant properties. These effects may contribute to its potential as a therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its high selectivity for cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. One area of interest is the development of new cancer therapies based on N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide and other quinoline derivatives. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, and their potential applications in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, and to identify any potential side effects or toxicities associated with its use.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide can be achieved through a multi-step process that involves the reaction of 2-hydroxy-8-methylquinoline with 2,4-dimethylbenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with propionyl chloride to form the final product. This method has been optimized to achieve high yields and purity of N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide can selectively induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. This makes N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-5-20(25)24(19-10-9-14(2)11-16(19)4)13-18-12-17-8-6-7-15(3)21(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPLFTVKWFVODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

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